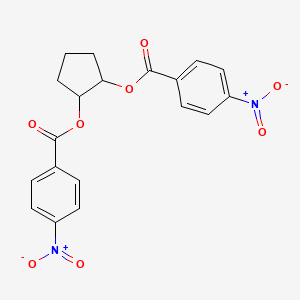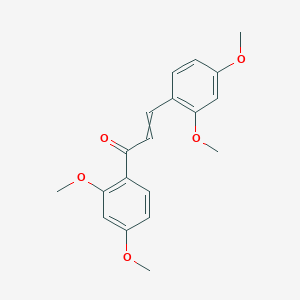![molecular formula C11H20N6O3 B14157360 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 573694-04-9](/img/structure/B14157360.png)
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features both amino and hydroxyl functional groups. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .
科学的研究の応用
2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Hydroxychloroquine: Known for its antiviral and anti-inflammatory properties.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Uniqueness
What sets 2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
573694-04-9 |
|---|---|
分子式 |
C11H20N6O3 |
分子量 |
284.32 g/mol |
IUPAC名 |
2-[[6-amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c1-7(2)3-4-14-11-15-9(12)8(17(19)20)10(16-11)13-5-6-18/h7,18H,3-6H2,1-2H3,(H4,12,13,14,15,16) |
InChIキー |
XFVXQZCYGWOUSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
溶解性 |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


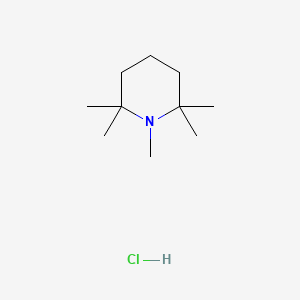
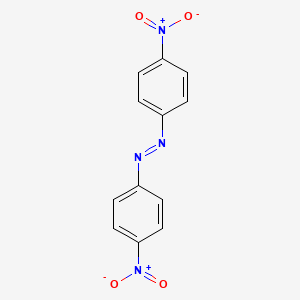
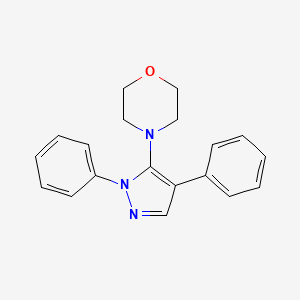
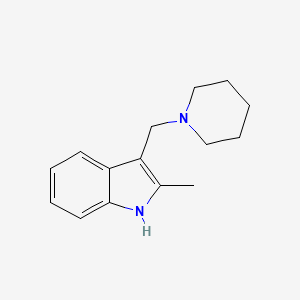
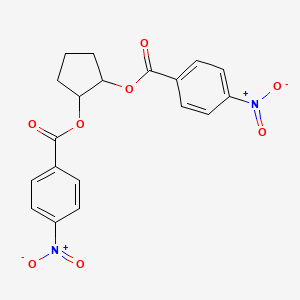
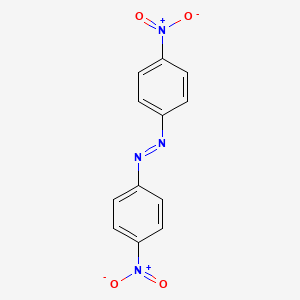

![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
